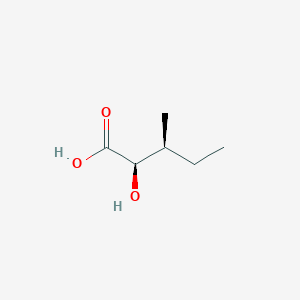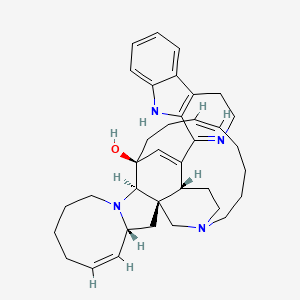
(2R,3S)-2-Hydroxy-3-methylpentansäure
Übersicht
Beschreibung
(2R,3S)-2-hydroxy-3-methylpentanoic acid is a valeric acid derivative having an (R)-hydroxy substituent at the 2-position and an (S)-methyl substituent at the 3-position; one of 4 steroisomers of 2-hydroxy-3-methylpentanoic acid, generated by isoleucine metabolism. Found at significantly higher levels than normal in patients with maple syrup urine disease (MSUD). It is a (2R)-2-hydroxy monocarboxylic acid and a 2-hydroxy-3-methylpentanoic acid. It derives from a valeric acid. It is a conjugate acid of a (2R,3S)-2-hydroxy-3-methylpentanoate.
Wissenschaftliche Forschungsanwendungen
Biochemisches Reagenz
“(2R,3S)-Isocitronsäure” wird seit langem als spezifisches biochemisches Reagenz verwendet . Es wird zur Analyse verschiedener Enzyme verwendet, darunter Aconitathydratase, NAD-Isocitratdehydrogenase, NADP-Isocitratdehydrogenase und Isocitratlyase .
Krankheitsvorbeugung und -behandlung
Es gibt zunehmend Hinweise darauf, dass “(2R,3S)-Isocitronsäure” als vielversprechender Stoff zur Vorbeugung und Behandlung einiger Krankheiten eingesetzt werden kann . Die konkreten Krankheiten und Wirkmechanismen werden in der Quelle jedoch nicht näher erläutert.
Mikrobielle Produktion
“(2R,3S)-Isocitronsäure” kann durch mikrobielle Synthese hergestellt werden . Dies beinhaltet die Ableitung und Selektion aktiver mikrobieller Produzenten, die Entwicklung ihrer Kultivierungsbedingungen und die Untersuchung des Mechanismus der Säureüberproduktion .
Isolierung aus der Fermentationslösung
Es wurde ein neues, effizientes Verfahren zur Isolierung von “(2R,3S)-Isocitronsäure” aus ihrer Fermentationslösung entwickelt . Diese Methode basiert auf der selektiven Adsorption direkt aus der Fermentationslösung an Aktivkohle, gefolgt von der Freisetzung sowohl von Isocitronsäure als auch von Citronensäure durch Elution mit Methanol .
Wirkmechanismus
Target of Action
The primary target of (2R,3S)-2-hydroxy-3-methylpentanoic acid, also known as (2R,3S)-isocitric acid, is the enzyme isocitrate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in all aerobic organisms .
Biochemical Pathways
(2R,3S)-Isocitric acid is an intermediate of the TCA cycle . This cycle, also known as the citric acid or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to generate energy. The TCA cycle also provides precursors for many compounds, including certain amino acids, and is therefore central to the metabolic process .
Pharmacokinetics
It is known that the compound is rapidly absorbed and its absorption is enhanced by food intake . No systemic accumulation appears after repeated administrations . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It is known that it can influence the activity of isocitrate dehydrogenase, potentially affecting the tca cycle and thus the energy metabolism of the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,3S)-2-hydroxy-3-methylpentanoic acid. For example, it is known that variation of oxygen within the physiological range for yeast of Yarrowia lipolytica significantly influences the growth and acid formation
Biochemische Analyse
Biochemical Properties
(2R,3S)-2-hydroxy-3-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It interacts with various enzymes, including branched-chain α-keto acid dehydrogenase complex, which catalyzes the oxidative decarboxylation of branched-chain α-keto acids . This interaction is essential for the proper catabolism of isoleucine, leading to the production of acetyl-CoA and succinyl-CoA, which enter the citric acid cycle . Additionally, (2R,3S)-2-hydroxy-3-methylpentanoic acid can act as a substrate for other enzymes involved in amino acid metabolism .
Cellular Effects
(2R,3S)-2-hydroxy-3-methylpentanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In patients with maple syrup urine disease, elevated levels of this compound can disrupt normal cellular function, leading to neurotoxicity and other metabolic complications . It affects cell signaling pathways by altering the levels of key metabolites and intermediates, which can impact gene expression and cellular responses . Furthermore, (2R,3S)-2-hydroxy-3-methylpentanoic acid can influence cellular metabolism by modulating the activity of enzymes involved in the citric acid cycle and other metabolic pathways .
Molecular Mechanism
The molecular mechanism of (2R,3S)-2-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as branched-chain α-keto acid dehydrogenase complex, facilitating the oxidative decarboxylation of branched-chain α-keto acids . This binding interaction is crucial for the proper metabolism of isoleucine and the production of energy through the citric acid cycle . Additionally, (2R,3S)-2-hydroxy-3-methylpentanoic acid can modulate gene expression by influencing the levels of key metabolites and intermediates involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2R,3S)-2-hydroxy-3-methylpentanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to elevated levels of (2R,3S)-2-hydroxy-3-methylpentanoic acid can lead to alterations in cellular function, including changes in enzyme activity, gene expression, and metabolic flux . These temporal effects are particularly relevant in the context of metabolic disorders such as maple syrup urine disease .
Dosage Effects in Animal Models
The effects of (2R,3S)-2-hydroxy-3-methylpentanoic acid vary with different dosages in animal models. At low doses, this compound can support normal metabolic function by participating in the catabolism of isoleucine . At high doses, (2R,3S)-2-hydroxy-3-methylpentanoic acid can exhibit toxic effects, leading to metabolic imbalances and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations . These dosage-dependent effects are critical for understanding the compound’s role in metabolic disorders and potential therapeutic interventions .
Metabolic Pathways
(2R,3S)-2-hydroxy-3-methylpentanoic acid is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids. It is a key intermediate in the metabolism of isoleucine, where it undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex . This reaction produces acetyl-CoA and succinyl-CoA, which are essential for energy production through the citric acid cycle . Additionally, (2R,3S)-2-hydroxy-3-methylpentanoic acid can interact with other enzymes and cofactors involved in amino acid metabolism, influencing metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of (2R,3S)-2-hydroxy-3-methylpentanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, (2R,3S)-2-hydroxy-3-methylpentanoic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s role in metabolic processes and its impact on cellular function .
Subcellular Localization
(2R,3S)-2-hydroxy-3-methylpentanoic acid exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the mitochondria, where it participates in the citric acid cycle and other metabolic pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for the proper functioning of (2R,3S)-2-hydroxy-3-methylpentanoic acid in cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
(2R,3S)-2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445269 | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70748-47-9 | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















